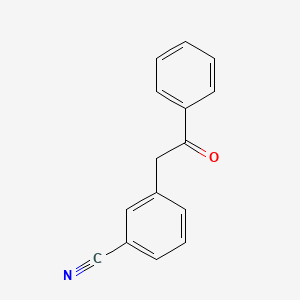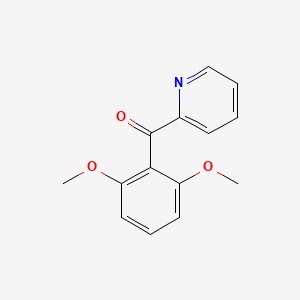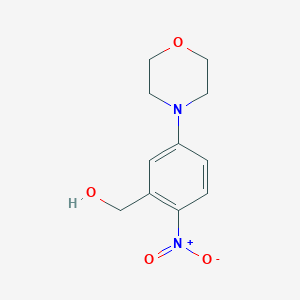![molecular formula C13H5F2NO2 B1311774 6,9-Difluorobenzo[g]isoquinolin-5,10-dion CAS No. 144511-13-7](/img/structure/B1311774.png)
6,9-Difluorobenzo[g]isoquinolin-5,10-dion
Übersicht
Beschreibung
6,9-Difluorobenzo[g]isoquinoline-5,10-dione is a useful research compound. Its molecular formula is C13H5F2NO2 and its molecular weight is 245.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,9-Difluorobenzo[g]isoquinoline-5,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,9-Difluorobenzo[g]isoquinoline-5,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
6,9-Difluorobenzo[g]isoquinolin-5,10-dion: ist eine wertvolle Verbindung in der pharmazeutischen Forschung aufgrund ihrer strukturellen Ähnlichkeit zu Verbindungen mit bekannten medizinischen Eigenschaften . Ihr Potenzial als pharmazeutischer Zwischenprodukt kann für die Entwicklung neuer Antineoplastika genutzt werden, wobei die fluorierte aromatische Struktur genutzt wird, die häufig mit bioaktiven Molekülen assoziiert ist .
Materialwissenschaften
In der Materialwissenschaft macht das robuste heterozyklische und fluorierte Gerüst dieser Verbindung zu einem hervorragenden Kandidaten für die Herstellung fortschrittlicher Materialien. Ihre hohe thermische Stabilität und ihre einzigartigen elektronischen Eigenschaften könnten bei der Entwicklung organischer Halbleiter oder Komponenten für optoelektronische Geräte genutzt werden .
Umweltwissenschaften
Das Potenzial der Verbindung für Umweltanwendungen liegt in ihrer Reaktivität und ihrer Fähigkeit, stabile Komplexe mit Metallen zu bilden. Dies könnte für die Entfernung von Schwermetallen aus Abwasser oder als empfindliches Reagenz in Umweltüberwachungstechniken genutzt werden .
Analytische Chemie
This compound: kann als Standard- oder Referenzverbindung in der Chromatographie und Massenspektrometrie dienen. Ihre einzigartigen spektralen Eigenschaften ermöglichen eine präzise Kalibrierung und Methodenentwicklung in der quantitativen Analyse komplexer Gemische .
Pharmakologie
In der Pharmakologie könnte die Wechselwirkung der Verbindung mit verschiedenen Enzymen und Rezeptoren untersucht werden. Ihre Rolle als CYP1A2-Inhibitor deutet auf mögliche Anwendungen in Arzneimittelstoffwechselstudien hin, die die Pharmakokinetik von gleichzeitig verabreichten Arzneimitteln beeinflussen .
Biochemie
Die biochemischen Anwendungen von This compound können die Verwendung als Fluorophor in der Fluoreszenzmikroskopie oder in der Untersuchung von Zellsignalwegen umfassen, da seine strukturellen Merkmale es ihm ermöglichen, mit bestimmten Proteinen oder Nukleinsäuren zu interagieren .
Wirkmechanismus
Target of Action
It has been found to exhibit significant in vitro inhibitory activity against aids-related pathogens , suggesting that it may interact with proteins or enzymes involved in the life cycle of these pathogens.
Mode of Action
Given its inhibitory activity against aids-related pathogens , it is plausible that it interferes with the replication or survival of these pathogens.
Pharmacokinetics
It is noted that the compound has high gastrointestinal (gi) absorption and is bbb permeant .
Result of Action
Its significant in vitro inhibitory activity against aids-related pathogens suggests that it may have antiviral effects.
Biochemische Analyse
Biochemical Properties
6,9-Difluorobenzo[g]isoquinoline-5,10-dione plays a crucial role in various biochemical reactions. It has been shown to exhibit significant in vitro inhibitory activity against AIDS-related pathogens . This compound interacts with several enzymes, proteins, and other biomolecules, including those involved in antibacterial and antifungal activities . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their function and preventing the proliferation of pathogens .
Cellular Effects
The effects of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to inhibit the growth of certain bacterial and fungal cells by disrupting their metabolic processes and altering gene expression patterns . These effects highlight its potential as a therapeutic agent in treating infections and diseases caused by these pathogens .
Molecular Mechanism
At the molecular level, 6,9-Difluorobenzo[g]isoquinoline-5,10-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity . This inhibition can lead to the disruption of essential biochemical pathways within the cell, ultimately resulting in cell death or reduced proliferation . Additionally, this compound may induce changes in gene expression, further contributing to its inhibitory effects on pathogen growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while it remains stable under certain conditions, prolonged exposure can lead to its gradual degradation, which may reduce its efficacy . Long-term studies in vitro and in vivo have also indicated that the compound can have lasting effects on cellular function, including sustained inhibition of pathogen growth .
Dosage Effects in Animal Models
The effects of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit pathogen growth without causing significant adverse effects . At higher doses, toxic effects may be observed, including damage to healthy cells and tissues . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Transport and Distribution
The transport and distribution of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its effects . The compound’s distribution within the body can influence its overall efficacy and potential side effects .
Subcellular Localization
6,9-Difluorobenzo[g]isoquinoline-5,10-dione exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its ability to interact with target biomolecules and exert its inhibitory effects on pathogen growth .
Eigenschaften
IUPAC Name |
6,9-difluorobenzo[g]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F2NO2/c14-8-1-2-9(15)11-10(8)12(17)6-3-4-16-5-7(6)13(11)18/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOHHAVQFVXLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C3=C(C2=O)C=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435723 | |
| Record name | 6,9-Difluorobenzo[g]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144511-13-7 | |
| Record name | 6,9-Difluorobenzo[g]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

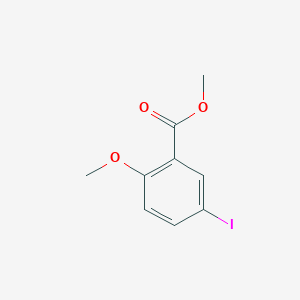
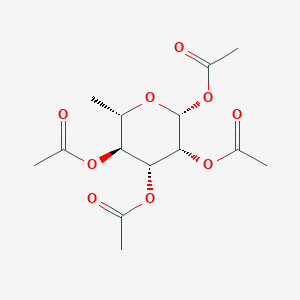
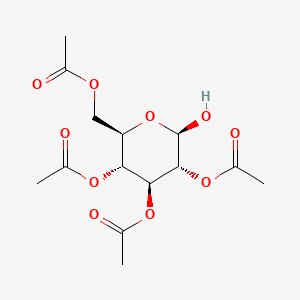
![2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1311695.png)
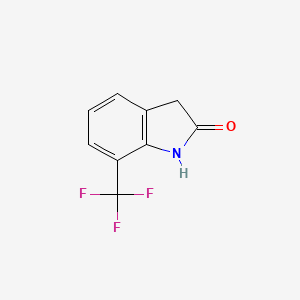
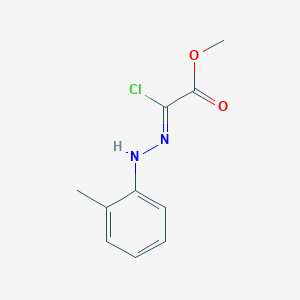
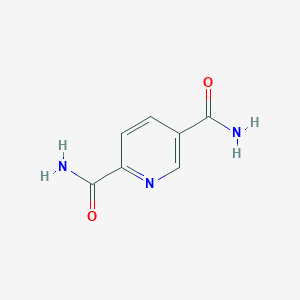
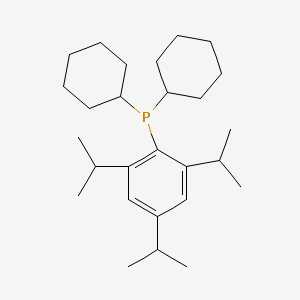

![(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B1311715.png)
